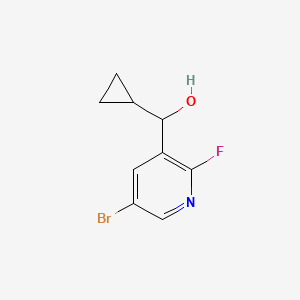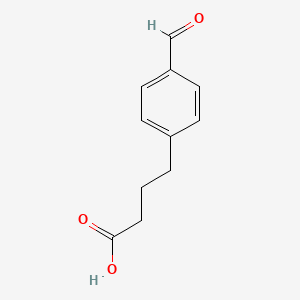
(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol: is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the methanol moiety at the 3-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).
Cyclopropylation: The cyclopropyl group can be attached to the methanol moiety through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and cyclopropylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Biological Research: It is used in studies to understand the interactions of pyridine derivatives with biological systems and their potential effects on cellular processes.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of new agrochemical products with improved efficacy and safety profiles.
Chemical Industry: It serves as an intermediate in the production of various chemicals and materials used in different industrial applications.
作用機序
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to target molecules. The cyclopropyl group attached to the methanol moiety can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
類似化合物との比較
(5-Bromo-3-fluoropyridin-2-yl)methanol: This compound has a similar structure but with the fluorine atom at the 3-position and the bromine atom at the 2-position.
(5-Bromo-2-chloropyridin-3-yl)methanol: This compound has a chlorine atom instead of a fluorine atom at the 2-position.
(2-Bromo-5-fluoropyridin-3-yl)methanol: This compound has the bromine and fluorine atoms at different positions on the pyridine ring.
Uniqueness: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is unique due to the specific arrangement of bromine, fluorine, and cyclopropyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
特性
分子式 |
C9H9BrFNO |
|---|---|
分子量 |
246.08 g/mol |
IUPAC名 |
(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanol |
InChI |
InChI=1S/C9H9BrFNO/c10-6-3-7(9(11)12-4-6)8(13)5-1-2-5/h3-5,8,13H,1-2H2 |
InChIキー |
GIGBBAIFDADQDY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=C(N=CC(=C2)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)








![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)

![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

